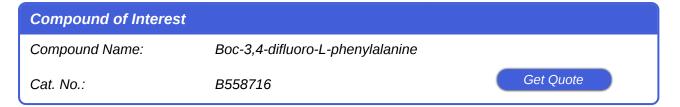


An In-depth Technical Guide to the Physicochemical Characteristics of Difluorinated Phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. Among these, difluorinated phenylalanine isomers are of particular interest due to their ability to fine-tune the physicochemical and biological properties of peptides and proteins. The introduction of two fluorine atoms onto the phenyl ring can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, thereby influencing its efficacy and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of various difluorinated phenylalanine isomers, details the experimental protocols for their determination, and visualizes relevant experimental workflows and biological pathways.

Core Physicochemical Properties

The precise positioning of the two fluorine atoms on the phenyl ring of phenylalanine gives rise to several isomers, each with a unique set of physicochemical properties. While extensive experimental data for every isomer is not always readily available, a combination of predicted and experimental values provides valuable insights for researchers.

Data Presentation: Physicochemical Properties of Difluorinated Phenylalanine Isomers



The following tables summarize the available quantitative data for various difluorinated phenylalanine isomers, alongside the parent compound, L-phenylalanine, for comparison. It is important to note that many of the available pKa and logP values are computationally predicted and should be considered as estimates.

Table 1: General and Predicted Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted Boiling Point (°C)	Predicted Density (g/cm³)	Predicted pKa
L- Phenylalanin e	C9H11NO2	165.19	-	-	1.83, 9.13[1]
2,4-Difluoro- L- phenylalanine	C9H9F2NO2	201.17	306.1 ± 42.0	1.379 ± 0.06	2.20 ± 0.15[2]
2,5-Difluoro- D- phenylalanine	C9H9F2NO2	201.17	304.2 ± 42.0	1.379 ± 0.06	2.17 ± 0.15
DL-2,6- Difluoropheny lalanine	C9H9F2NO2	201.17	301.1 ± 42.0	1.379	2.20 ± 0.10[3]
3,4-Difluoro- L- phenylalanine	C9H9F2NO2	201.17	-	-	-
3,5-Difluoro- L- phenylalanine	C9H9F2NO2	201.17	-	-	-

Note: Predicted values are sourced from chemical suppliers and databases and may vary. Experimental validation is recommended.

Table 2: Lipophilicity and Solubility Data



Compound	Computed XLogP3	Experimental logP	Aqueous Solubility
L-Phenylalanine	-1.5[1]	-1.38[1]	26.4 g/L at 25°C[3]
2,4-Difluoro-L- phenylalanine	-	-	Data not available
2,5-Difluoro-D- phenylalanine	-	-	Data not available
Fmoc-2,6-Difluoro-L- Phenylalanine	4.8[4]	-	Data not available
3,4-Difluoro-D- phenylalanine	-1.8[5]	-	Data not available
3,4-Difluoro-L- phenylalanine	-1.8[6]	-	Data not available
3,5-Difluoro-L- phenylalanine	-1.2[7]	-	Data not available
Boc-3,5-difluoro-D- phenylalanine	2.7[8]	-	Data not available

Note: XLogP3 are computationally predicted values. The logP of protected amino acids (Fmoc, Boc) is significantly different from the free amino acid.

Experimental Protocols

Accurate determination of the physicochemical properties of difluorinated phenylalanine isomers is crucial for their effective application in research and development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by ¹⁹F NMR Spectroscopy

This method is particularly advantageous for fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to changes in the electronic environment upon protonation or deprotonation.



Materials:

- Difluorinated phenylalanine isomer
- Deuterated water (D₂O)
- Standard acid (e.g., DCl) and base (e.g., NaOD) solutions of known concentration
- NMR tubes
- NMR spectrometer with a fluorine probe

Procedure:

- Prepare a stock solution of the difluorinated phenylalanine isomer in D2O.
- Create a series of NMR samples with varying pD values by adding precise amounts of standard acid or base to aliquots of the stock solution.
- Record the ¹⁹F NMR spectrum for each sample.
- Measure the 19 F chemical shift (δ) at each pD.
- Plot the chemical shift (δ) as a function of pD.
- Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the pKa. The pKa is the pD at the inflection point of the titration curve.

Protocol 2: Determination of logP by the Shake-Flask Method with ¹⁹F NMR Detection

The shake-flask method is the gold standard for logP determination, and the use of ¹⁹F NMR for quantification is highly accurate for fluorinated compounds.[9]

Materials:

Difluorinated phenylalanine isomer



- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- A suitable, fluorinated reference compound with a known logP value[9]
- Volumetric flasks, pipettes, and separatory funnels
- Vortex mixer
- Centrifuge
- NMR spectrometer with a fluorine probe

Procedure:

- Prepare a stock solution of the difluorinated phenylalanine and the reference compound in a suitable solvent.
- In a separatory funnel, combine a known volume of the stock solution with pre-saturated noctanol and pre-saturated water.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
- Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
- Carefully collect aliquots from both the n-octanol and aqueous phases.
- Record the ¹⁹F NMR spectrum for each aliquot.
- Determine the ratio of the integrals of the difluorinated phenylalanine to the reference compound in both phases.
- Calculate the logP value using the known logP of the reference compound and the measured integral ratios.[9]

Protocol 3: Determination of Aqueous Solubility



This protocol outlines a common method for determining the thermodynamic solubility of an amino acid in water.[10]

Materials:

- Difluorinated phenylalanine isomer (solid)
- Deionized water
- Thermostated shaker or water bath
- Microcentrifuge
- HPLC system with a suitable column and detector (e.g., UV-Vis)
- Calibrated analytical balance

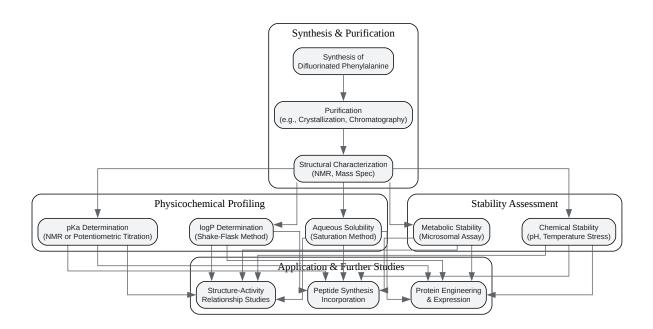
Procedure:

- Add an excess amount of the solid difluorinated phenylalanine to a known volume of deionized water in a sealed vial.
- Equilibrate the suspension at a constant temperature (e.g., 25°C) in a shaker or water bath for an extended period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant.
- Prepare a series of standard solutions of the difluorinated phenylalanine of known concentrations.
- Analyze the standard solutions and the supernatant aliquot by HPLC to determine the concentration of the dissolved compound.
- The concentration of the supernatant corresponds to the aqueous solubility of the compound at that temperature.



Visualizations: Workflows and Pathways Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel difluorinated phenylalanine analog.



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Workflow for the characterization of difluorinated phenylalanine.

Representative Signaling Pathway: Insulin Signaling

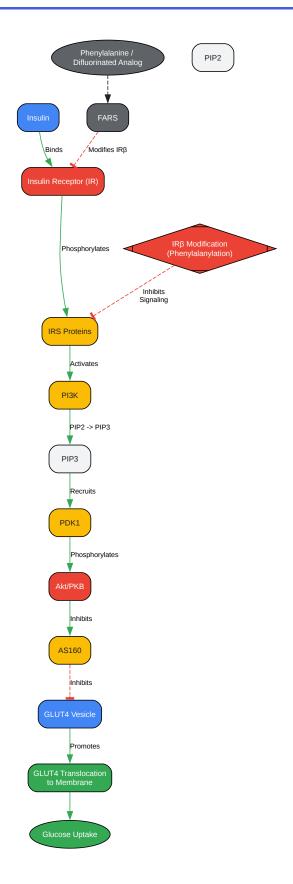


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While a specific signaling pathway uniquely modulated by a difluorinated phenylalanine isomer is not yet well-defined in the literature, the insulin signaling pathway serves as an excellent example of a complex biological cascade that can be influenced by amino acid metabolism and its derivatives. Phenylalanine itself has been shown to impair insulin signaling.[11][12] The introduction of fluorine can alter the interaction of phenylalanine analogs with components of this pathway.





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